Crisaborole

Atopic Dermatitis Comparative Efficacy Matching-Adjusted Indirect Comparison

Procure Crisaborole (AN-2728, PF-06930164) to benchmark your next-generation PDE4 inhibitors. As the only FDA-approved topical PDE4 inhibitor for pediatric atopic dermatitis, its unique boron-based benzoxaborole scaffold offers unmatched skin permeability. Utilize its clinically-validated and corticosteroid-free mechanism of action to establish your comparative efficacy data. This ≥98% pure reference standard is essential for validating DDI profiles in complex polypharmacy models, a key differentiator from calcineurin inhibitors.

Molecular Formula C14H10BNO3
Molecular Weight 251.05 g/mol
CAS No. 906673-24-3
Cat. No. B606811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrisaborole
CAS906673-24-3
SynonymsAN2728;  AN-2728;  AN 2728;  Crisaborole, Eucrisa; 
Molecular FormulaC14H10BNO3
Molecular Weight251.05 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O
InChIInChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2
InChIKeyUSZAGAREISWJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Crisaborole (CAS 906673-24-3): A Boron-Based, Topical PDE4 Inhibitor for Mild-to-Moderate Atopic Dermatitis


Crisaborole (AN-2728, PF-06930164), CAS 906673-24-3, is a small-molecule, boron-containing benzoxaborole that functions as a selective, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor [1]. Approved as a 2% topical ointment for the treatment of mild-to-moderate atopic dermatitis in patients aged 3 months and older, it represents the first and only FDA-approved topical PDE4 inhibitor for this indication, offering a non-corticosteroid, non-calcineurin inhibitor mechanism of action [2]. The compound is characterized by the presence of a unique oxaborole heterocycle, which is critical for its target binding and skin penetration properties, and is supplied as a white to beige crystalline powder with a purity of ≥98% as determined by HPLC .

Why Crisaborole Cannot Be Replaced by Other Topical Anti-Inflammatory Agents in R&D and Procurement


Interchanging Crisaborole with alternative topical agents for atopic dermatitis—such as topical corticosteroids (TCS), calcineurin inhibitors (TCIs; tacrolimus, pimecrolimus), or other PDE4 inhibitors—is not scientifically or clinically supported without rigorous comparative data. Crisaborole's boron-based molecular scaffold confers distinct physicochemical properties (e.g., enhanced skin permeability) and a unique target-binding mode that differentiates it from non-boron-containing PDE4 inhibitors [1]. Furthermore, its clinical efficacy profile, particularly in the pediatric population, has been established through multiple Phase III and IV trials, showing a different benefit-risk balance compared to TCIs, which carry a boxed warning for potential malignancy risk, and TCS, which are associated with skin atrophy and systemic absorption concerns with chronic use [2]. The following quantitative evidence guide delineates the specific, data-driven differentiators that support the selection of Crisaborole over its closest analogs for specific applications.

Crisaborole Quantitative Evidence Guide: Head-to-Head and Comparative Performance Data for Informed Procurement


Superior Clinical Efficacy: Higher Odds of Achieving Clear/Almost Clear Skin vs. Pimecrolimus 1% and Tacrolimus 0.03%

An unanchored matching-adjusted indirect comparison (MAIC) of individual patient data from Crisaborole Phase III trials and published RCT data for topical calcineurin inhibitors demonstrated a statistically significant and clinically meaningful advantage for Crisaborole 2% ointment over pimecrolimus 1% and tacrolimus 0.03%. The primary outcome was the achievement of an Investigator's Static Global Assessment (ISGA) score of 0 or 1 (clear or almost clear) at 6 weeks [1]. The analysis, which reweighted patient-level data from 1021 patients in the Crisaborole trials to match the comparator trial populations, provided a robust indirect estimate of relative treatment effects [2].

Atopic Dermatitis Comparative Efficacy Matching-Adjusted Indirect Comparison

Validated Pediatric Safety and PK: Systemic Exposure in Infants 3-24 Months Comparable to Older Children

A Phase IV open-label study (CrisADe CARE 1) evaluated the safety, efficacy, and pharmacokinetics (PK) of Crisaborole 2% ointment in 137 infants aged 3 to <24 months with mild-to-moderate atopic dermatitis. This study provides critical evidence that the systemic exposure profile in this vulnerable population is comparable to that observed in older children (≥2 years), supporting its use in a wider age range [1]. The primary PK parameters (Cmax and AUC) were measured in a subset of 21 infants with moderate AD and ≥35% body surface area involvement, a condition of maximal use, after 28 days of twice-daily application [2].

Pharmacokinetics Pediatric Safety Infant

Boron-Based PDE4 Inhibition: A Distinct Molecular Scaffold with Potent In Vitro Activity and Target Engagement

Crisaborole's mechanism of action is rooted in its benzoxaborole structure, where the boron atom plays a direct role in binding to the catalytic domain of PDE4. This is a distinct chemical class from other PDE4 inhibitors like roflumilast (a benzamide) or apremilast (a phthalimide). In vitro enzymatic assays demonstrate that Crisaborole is a potent inhibitor of PDE4, with an IC50 of 0.49 µM (490 nM) for the human enzyme, and it exhibits functional inhibition of cytokine release (TNF-α, IL-2, IFN-γ) with similar potency [1]. Critically, it shows little to no inhibitory activity against other PDE isozymes, a key differentiator from non-selective PDE inhibitors . While newer, more potent PDE4B inhibitors have been synthesized in discovery research, Crisaborole's potency is well-established and serves as a benchmark compound in the field [2].

PDE4 Inhibition Boron Chemistry Enzyme Assay Mechanism of Action

Minimal Systemic Drug-Drug Interaction Liability: In Vitro CYP and Transporter Profiling Supports Use in Polypharmacy

A comprehensive in vitro assessment of Crisaborole and its two major metabolites (metabolite 1 and 2) was conducted to evaluate their potential to inhibit or induce cytochrome P450 (CYP) enzymes and drug transporters. The studies, which are part of the FDA-approved prescribing information, indicate that at clinically relevant concentrations, Crisaborole and its metabolites are not expected to cause clinically significant drug-drug interactions (DDIs) via CYP inhibition or induction, nor via inhibition of key transporters [1]. This profile is particularly relevant for a topical agent used in a patient population that may be receiving multiple oral medications. The only notable finding was that metabolite 2 showed moderate inhibition of UGT1A9 and BCRP in vitro, but this was not considered clinically significant at therapeutic concentrations, as confirmed by a negative clinical DDI study with the sensitive CYP2C9 substrate warfarin [2].

Drug-Drug Interactions Cytochrome P450 Pharmacokinetics Safety

Physicochemical Properties and Formulation Development: Poor Aqueous Solubility Drives Novel Drug Delivery Research

Crisaborole is a lipophilic molecule with poor aqueous solubility, a property that has significant implications for its formulation and topical delivery. It is freely soluble in organic solvents like isopropyl alcohol and propylene glycol but is insoluble in water [1]. This physicochemical profile has spurred significant research into advanced formulation strategies, such as nanoemulsions and nanoemulgels, aimed at enhancing its dermal permeation and therapeutic efficacy. For example, a nanoemulgel formulation of Crisaborole was developed and shown to mitigate atopic dermatitis in a DNCB-induced mouse model, demonstrating a proof-of-concept that formulation enhancement can improve the drug's therapeutic effect [2]. This makes Crisaborole a valuable model compound for studying the impact of formulation on the topical delivery of poorly soluble drugs.

Formulation Solubility Drug Delivery Nanoemulsion

High-Value Application Scenarios for Crisaborole Based on Quantitative Evidence


Pediatric Atopic Dermatitis Clinical Trial Design and Comparator Selection

Crisaborole is the preferred non-steroidal topical agent for designing clinical trials in pediatric populations with mild-to-moderate AD. The MAIC data demonstrating a 2.03-fold higher odds of achieving clear/almost clear skin versus pimecrolimus 1% [1], combined with robust Phase IV safety and PK data showing comparable systemic exposure in infants as young as 3 months [2], provides a strong evidence base for its use as an active comparator or investigational agent in this vulnerable age group. This is in contrast to topical calcineurin inhibitors, which have a boxed warning for potential malignancy risk and less robust efficacy data in very young infants.

Boron-Containing Drug Discovery and PDE4 Inhibitor Benchmarking

In medicinal chemistry and pharmacology, Crisaborole serves as a foundational reference compound for the design and evaluation of novel boron-based small molecules and PDE4 inhibitors. Its well-characterized in vitro profile (PDE4 IC50 = 0.49 µM) [3] and unique boron-mediated binding mechanism make it an essential benchmark for comparing the potency, selectivity, and physicochemical properties of new chemical entities. Research groups developing next-generation PDE4 inhibitors, such as the highly potent compound 72 with an IC50 of 0.42 nM, routinely use Crisaborole as a baseline comparator to quantify improvements in enzymatic activity [4].

Advanced Topical Formulation Development and Drug Delivery Research

Crisaborole's poor aqueous solubility and lipophilic nature make it an ideal model drug for researching and developing advanced topical drug delivery systems. Formulation scientists can leverage its known physicochemical profile (insoluble in water, freely soluble in organic solvents) [5] to design and test new vehicles (e.g., nanoemulsions, glycerosomal gels) aimed at enhancing skin permeation and therapeutic efficacy. The proven concept that a nanoemulgel formulation can improve outcomes in an in vivo mouse model of AD [6] validates the utility of Crisaborole as a tool for demonstrating the value of innovative formulation approaches for poorly soluble topical drugs.

Pharmacovigilance and Drug-Drug Interaction Studies in Polypharmacy Populations

For researchers investigating the safety of topical therapies in real-world populations with polypharmacy, Crisaborole offers a unique advantage. Its comprehensive in vitro and clinical DDI profile, which shows a lack of clinically significant inhibition or induction of major CYP enzymes and transporters [7], allows it to be used in studies involving patients on complex oral medication regimens with a reduced risk of confounding pharmacokinetic interactions. This is a key differentiator from topical agents like tacrolimus, which are CYP3A4 substrates and can be involved in DDIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crisaborole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.